2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride

Microsomal Stability Metabolic Clearance Cytochrome P450

2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride (CAS 1491047-44-9) is a specialty aliphatic sulfonyl chloride with molecular formula C₉H₁₇ClO₄S and a molecular weight of 256.75 g·mol⁻¹. It features a reactive –SO₂Cl group on a branched butane backbone, ether-linked to a tetrahydrofuran (THF) ring at the 3-position.

Molecular Formula C9H17ClO4S
Molecular Weight 256.75 g/mol
Cat. No. B13625293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride
Molecular FormulaC9H17ClO4S
Molecular Weight256.75 g/mol
Structural Identifiers
SMILESCCC(COC1CCOC1)CS(=O)(=O)Cl
InChIInChI=1S/C9H17ClO4S/c1-2-8(7-15(10,11)12)5-14-9-3-4-13-6-9/h8-9H,2-7H2,1H3
InChIKeyASWCVLVNKMFLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride: Structural Identity and Procurement-Grade Specifications


2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride (CAS 1491047-44-9) is a specialty aliphatic sulfonyl chloride with molecular formula C₉H₁₇ClO₄S and a molecular weight of 256.75 g·mol⁻¹ . It features a reactive –SO₂Cl group on a branched butane backbone, ether-linked to a tetrahydrofuran (THF) ring at the 3-position [1]. Commercially available at 97–98% purity, it is classified as harmful/irritant (GHS07/H302, H315, H319, H335) and requires storage under anhydrous, cool, and dry conditions to preserve electrophilic integrity .

Sulfonyl chloride electrophile for amine coupling and sulfonamide formation
3-THF ether topology supports metabolic stability study designs
Requires anhydrous handling to preserve –SO2Cl reactivity

Procurement Rationale: Why 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride Cannot Be Substituted by Generic Sulfonyl Chlorides or Other THF-Regioisomers


Sulfonyl chlorides are a broad class of electrophilic intermediates, but their alkyl backbone length, branching, and ether-linked substituents critically dictate reactivity toward nucleophiles, hydrolytic stability, and product solubility [1]. A simple n-butane-1-sulfonyl chloride lacks the THF-ether handle required for downstream vector elaboration or metabolism-directed design [2]. Conversely, THF-2-yl regioisomers exhibit distinct three-dimensional geometry that alters CYP-mediated oxidative metabolism; 3-substituted cyclic ethers like the target compound are associated with greater microsomal stability relative to their 2-substituted counterparts, an advantage observed in γ-secretase inhibitor lead optimization [3]. The quantitative evidence below substantiates that backbone length, ether-oxygen positioning, and ring regiochemistry create measurable differences in logP, boiling point, metabolic liability, and functional utility, eliminating generic substitution as a viable procurement strategy.

Linear butane-1-sulfonyl chlorides lack the THF-ether handle, which may alter downstream vector elaboration and solubility
THF-2-yl regioisomers may exhibit higher CYP-mediated clearance; class-level SAR suggests 3-substitution improves microsomal stability
Closest C8 analog (4-(oxolan-3-yloxy)butane sulfonyl chloride) differs in logP, boiling point, and molecular volume, affecting purification and partitioning

Quantitative Differentiation of 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride from Closest Analogs: Physicochemical, Stability, and Reactivity Data


Human Liver Microsomal Stability Advantage Conferred by 3-Substituted Tetrahydrofuran Ether Topology

In a metabolism-directed design of γ-secretase inhibitors, tetrahydrofuran-3- and -4-substituted analogues demonstrated greater human liver microsomal stability compared to their 2-substituted isomers. The slower oxidative metabolism of 3-substituted cyclic ethers is attributed to reduced lipophilicity and/or unfavorable CYP active-site interactions with the ring heteroatom [1]. While direct microsomal half-life data for the target sulfonyl chloride itself are not publicly reported, this peer-reviewed class-level SAR provides a transferable principle: when the THF ring is appended at the 3-position (as in the target compound), the resulting conjugates are projected to exhibit slower CYP-mediated clearance than their 2-substituted regioisomeric counterparts.

Microsomal Stability
Class-level inference
3-substituted THF ethers show greater human liver microsomal stability than 2-substituted isomers in γ-secretase inhibitor series
Supports metabolic stability screening rationale
Direct data for target not available; SAR transfer from published aryl sulfonamides
Microsomal Stability Metabolic Clearance Cytochrome P450 THF Regiochemistry

Physicochemical Property Differentiation: Target Compound Versus 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride

Vendor-predicted physicochemical properties highlight quantifiable differences between the target compound and the closest commercially catalogued analog, 4-(oxolan-3-yloxy)butane-1-sulfonyl chloride. The target compound (CAS 1491047-44-9, C₉H₁₇ClO₄S) has a vendor-reported predicted logP of approximately 0.80 , while the shorter-chain 4-(oxolan-3-yloxy)butane-1-sulfonyl chloride (CAS 1340256-69-0, C₈H₁₅ClO₄S) exhibits a predicted density of 1.29±0.1 g·cm⁻³ and a predicted boiling point of 347.0±32.0 °C . Additionally, the 4-substituted butane isomer has a molecular weight of 242.72 g·mol⁻¹ versus 256.75 g·mol⁻¹ for the target, reflecting the branched methylene insertion. These differences in logP, boiling point, and molecular volume directly affect chromatographic retention, solvent partitioning, and purification strategy design.

Physicochemical Profile
Cross-study comparable
Target (C9): MW 256.75, logP ≈ 0.80. 4-(oxolan-3-yloxy)butane analog (C8): MW 242.72, predicted bp 347.0 °C
Branched C9 backbone alters chromatographic retention and solvent partitioning
Predicted values; experimental verification pending
LogP Boiling Point Predicted Physicochemical Properties Alkyl Chain Length

Solubility Modulation in Polar Aprotic Media via 3-Oxy-THF Ether Incorporation

Structure–solubility comparisons from the broader oxolan-3-yloxy sulfonyl chloride family indicate that incorporating the THF-ether linkage at the 3-position enhances solubility in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) relative to simple aliphatic sulfonyl chlorides lacking the cyclic ether motif [1]. The oxolane oxygen serves as an additional hydrogen-bond acceptor (H-bond acceptors = 4 for the target compound), increasing solubilization while the aliphatic butane backbone maintains sufficient lipophilicity for organic-phase reactions . This balanced solubility profile reduces precipitation during amine coupling reactions and facilitates homogeneous reaction conditions.

Aprotic Solvent Solubility
Class-level inference
THF-ether linkage enhances solubility in DMF, DMSO, acetonitrile vs simple alkyl sulfonyl chlorides
Supports homogeneous amine-coupling conditions
Exact mg/mL values not reported; structural rationale based on H-bond acceptors
Solubility Polar Aprotic Solvents THF Ether Linkage Synthetic Compatibility

LogP Differentiation: Target Compound Versus Core Tetrahydrofuran-3-sulfonyl chloride Scaffold

The target compound features an extended branched butane-1-sulfonyl chain attached via a methylene-oxy linker to the THF-3-position, whereas the core tetrahydrofuran-3-sulfonyl chloride (CAS 1207346-29-9) has the –SO₂Cl group directly on the ring. The vendor-reported predicted logP for tetrahydrofuran-3-sulfonyl chloride is 1.42 . In contrast, the target compound has a predicted logP of approximately 0.80 , representing a 0.62 log unit decrease in lipophilicity. This reduction is consistent with the introduction of additional polar surface area from the ether oxygen and the sulfonyl group's relocation to a more solvent-exposed position. Lower logP correlates with reduced non-specific protein binding and improved aqueous-phase handling in bioconjugation workflows.

LogP Differentiation
Cross-study comparable
Target logP ≈ 0.80 vs tetrahydrofuran-3-sulfonyl chloride logP 1.42 (ΔlogP −0.62)
Reduced lipophilicity supports bioconjugation and aqueous-phase handling
Predicted logP; experimental validation recommended
LogP Lipophilicity Alkyl Chain Extension ADME Property Tuning

Optimal Application Scenarios for 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride Inferred from Quantitative Differentiation Data


Synthesis of Metabolically Stabilized Sulfonamide Libraries via 3-Substituted THF Ether Linkers

When constructing sulfonamide-focused compound libraries for drug discovery, coupling the target sulfonyl chloride with diverse amines installs a 3-substituted THF-ether side chain. As evidenced by the γ-secretase inhibitor SAR, 3-substituted cyclic ethers exhibit greater microsomal stability than 2-substituted analogues [1]. This scenario is particularly relevant for medicinal chemistry programs seeking to proactively address CYP-mediated clearance while retaining the synthetic convenience of a sulfonyl chloride electrophile.

PROTAC Linker Development Requiring Balanced Lipophilicity and Polar Aprotic Solubility

PROTAC linker design demands precise control over physicochemical properties to balance cellular permeability and aqueous solubility. The target compound, with its predicted logP of ~0.80 and enhanced solubility in polar aprotic solvents [2], provides a moderately lipophilic entry point for sulfonamide-based PROTAC linkers. In contrast, the core tetrahydrofuran-3-sulfonyl chloride (logP 1.42) or simpler alkyl sulfonyl chlorides lack the balanced solubility profile needed for homogeneous bioconjugation under mild conditions.

Agrochemical Intermediate Synthesis Leveraging Branched Alkyl Backbone Architecture

The branched butane backbone of the target compound (C₉ vs. C₈ for the linear analog) introduces steric bulk that can modulate the biological activity and environmental fate of derived sulfonamide agrochemicals. The predicted boiling point and density differences relative to the linear C₈ analogue enable distinct purification strategies and formulation behaviors, making this compound suitable when a branched alkyl sulfonamide scaffold is desired for patent differentiation or altered soil mobility profiles.

Bioconjugation and Chemical Probe Synthesis Under Anhydrous Coupling Conditions

The highly electrophilic –SO₂Cl group reacts rapidly with primary and secondary amines under anhydrous conditions to form stable sulfonamide linkages. The THF-ether moiety provides additional hydrogen-bonding capacity (4 H-bond acceptors) that enhances solubility in DMF or acetonitrile during coupling, reducing precipitation and enabling efficient conjugation to amine-functionalized biomolecules, fluorescent probes, or affinity tags in chemical biology workflows.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
3-THF ether topology
Microsomal stability assay
PROTAC linker design
logP ≈ 0.80 + aprotic solubility
Solubility and permeability assays
Agrochemical sulfonamide synthesis
Branched C9 backbone
Chromatographic and formulation behavior
Bioconjugation / probe synthesis
Electrophilic SO2Cl + 4 H-bond acceptors
Coupling efficiency and DMF/MeCN solubility
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